molecular formula C27H24N4O2 B2619471 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(p-tolyl)acetamide CAS No. 1189495-24-6

2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(p-tolyl)acetamide

Cat. No. B2619471
M. Wt: 436.515
InChI Key: WASZBYGNVDXLGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C27H24N4O2 and its molecular weight is 436.515. The purity is usually 95%.
BenchChem offers high-quality 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(p-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(p-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(p-tolyl)acetamide' involves the synthesis of the pyrimidoindole intermediate, followed by its reaction with benzyl chloride and subsequent acetylation with p-toluenesulfonyl chloride.

Starting Materials
4-methyl-2-nitroaniline, ethyl acetoacetate, sodium ethoxide, p-toluenesulfonyl chloride, 8-bromo-3-nitro-1H-pyrimido[5,4-b]indole, benzyl chloride, sodium hydride, N,N-dimethylformamide, triethylamine, acetic anhydride

Reaction
Reduction of 4-methyl-2-nitroaniline with sodium hydride in N,N-dimethylformamide to obtain 4-methyl-2-aminophenol, Condensation of 4-methyl-2-aminophenol with ethyl acetoacetate and sodium ethoxide in ethanol to obtain 4-methyl-6-ethoxycarbonyl-2-aminophenol, Cyclization of 4-methyl-6-ethoxycarbonyl-2-aminophenol with 8-bromo-3-nitro-1H-pyrimido[5,4-b]indole in acetic anhydride and triethylamine to obtain 2-(8-bromo-3-nitro-1H-pyrimido[5,4-b]indol-5-yl)-4-methyl-3-oxo-3,4-dihydro-2H-pyrimido[4,5-d]pyrimidin-6-yl acetate, Reduction of the nitro group in 2-(8-bromo-3-nitro-1H-pyrimido[5,4-b]indol-5-yl)-4-methyl-3-oxo-3,4-dihydro-2H-pyrimido[4,5-d]pyrimidin-6-yl acetate with sodium dithionite in water to obtain 2-(8-bromo-3-amino-1H-pyrimido[5,4-b]indol-5-yl)-4-methyl-3-oxo-3,4-dihydro-2H-pyrimido[4,5-d]pyrimidin-6-yl acetate, Reaction of 2-(8-bromo-3-amino-1H-pyrimido[5,4-b]indol-5-yl)-4-methyl-3-oxo-3,4-dihydro-2H-pyrimido[4,5-d]pyrimidin-6-yl acetate with benzyl chloride and sodium hydride in N,N-dimethylformamide to obtain 2-(3-benzyl-8-bromo-4-methyl-3-oxo-3,4-dihydro-2H-pyrimido[4,5-d]pyrimidin-5-yl)-4-methylacetate, Hydrolysis of 2-(3-benzyl-8-bromo-4-methyl-3-oxo-3,4-dihydro-2H-pyrimido[4,5-d]pyrimidin-5-yl)-4-methylacetate with sodium hydroxide in ethanol to obtain 2-(3-benzyl-8-bromo-4-methyl-3-oxo-3,4-dihydro-2H-pyrimido[4,5-d]pyrimidin-5-yl)-4-methylacetic acid, Reaction of 2-(3-benzyl-8-bromo-4-methyl-3-oxo-3,4-dihydro-2H-pyrimido[4,5-d]pyrimidin-5-yl)-4-methylacetic acid with p-toluenesulfonyl chloride and triethylamine in dichloromethane to obtain 2-(3-benzyl-8-bromo-4-methyl-3-oxo-3,4-dihydro-2H-pyrimido[4,5-d]pyrimidin-5-yl)-4-methyl-N-(p-toluenesulfonyl)acetamide, Reduction of the bromo group in 2-(3-benzyl-8-bromo-4-methyl-3-oxo-3,4-dihydro-2H-pyrimido[4,5-d]pyrimidin-5-yl)-4-methyl-N-(p-toluenesulfonyl)acetamide with palladium on carbon and hydrogen gas to obtain 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(p-tolyl)acetamide

properties

IUPAC Name

2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O2/c1-18-8-11-21(12-9-18)29-24(32)16-31-23-13-10-19(2)14-22(23)25-26(31)27(33)30(17-28-25)15-20-6-4-3-5-7-20/h3-14,17H,15-16H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASZBYGNVDXLGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)C)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(p-tolyl)acetamide

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